Cas no 52449-78-2 (2-Naphthalenecarbonitrile, 1-chloro-)

2-Naphthalenecarbonitrile, 1-chloro- 化学的及び物理的性質
名前と識別子
-
- 2-Naphthalenecarbonitrile, 1-chloro-
- 1-Chloro-2-cyanonaphthalene
- 1-chloronaphthalene-2-carbonitrile
- FT-0760507
- 52449-78-2
- DTXSID40496726
- SCHEMBL11556490
-
- インチ: InChI=1S/C11H6ClN/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-6H
- InChIKey: UWPBZQSTQOKGLK-UHFFFAOYSA-N
- ほほえんだ: ClC1C2C(=CC=CC=2)C=CC=1C#N
計算された属性
- せいみつぶんしりょう: 187.01898
- どういたいしつりょう: 187.0188769g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 230
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 23.8Ų
じっけんとくせい
- PSA: 23.79
2-Naphthalenecarbonitrile, 1-chloro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A219000543-500mg |
1-Chloro-2-cyanonaphthalene |
52449-78-2 | 98% | 500mg |
$970.20 | 2023-09-01 | |
Alichem | A219000543-1g |
1-Chloro-2-cyanonaphthalene |
52449-78-2 | 98% | 1g |
$1600.75 | 2023-09-01 | |
Alichem | A219000543-250mg |
1-Chloro-2-cyanonaphthalene |
52449-78-2 | 98% | 250mg |
$693.60 | 2023-09-01 |
2-Naphthalenecarbonitrile, 1-chloro- 関連文献
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
2-Naphthalenecarbonitrile, 1-chloro-に関する追加情報
Recent Advances in the Study of 2-Naphthalenecarbonitrile, 1-chloro- (CAS: 52449-78-2)
The compound 2-Naphthalenecarbonitrile, 1-chloro- (CAS: 52449-78-2) has garnered significant attention in recent years due to its versatile applications in chemical, biological, and pharmaceutical research. This briefing synthesizes the latest findings on its synthesis, biological activity, and potential therapeutic uses, providing a comprehensive overview for researchers and industry professionals.
Recent studies have highlighted the role of 2-Naphthalenecarbonitrile, 1-chloro- as a key intermediate in the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals. Its unique chemical structure, featuring a chloro-substituted naphthalene ring, makes it a valuable building block for drug discovery. Researchers have explored its utility in the synthesis of anticancer agents, antimicrobial compounds, and other bioactive molecules.
One of the most notable advancements is the optimization of synthetic routes for 2-Naphthalenecarbonitrile, 1-chloro-. A 2023 study published in the Journal of Organic Chemistry demonstrated a high-yield, environmentally friendly synthesis method using catalytic chlorination and cyanation reactions. This method not only improves efficiency but also reduces the environmental impact compared to traditional approaches.
In the realm of biological activity, recent investigations have revealed that 2-Naphthalenecarbonitrile, 1-chloro- exhibits promising antimicrobial properties. A study in the European Journal of Medicinal Chemistry reported its efficacy against drug-resistant bacterial strains, suggesting potential applications in addressing antibiotic resistance. Additionally, preliminary in vitro studies have shown cytotoxic effects against certain cancer cell lines, warranting further exploration.
The compound's mechanism of action is also under scrutiny. Computational and experimental studies suggest that its bioactivity may stem from interactions with specific cellular targets, such as enzymes involved in DNA replication or protein synthesis. These insights are paving the way for the design of derivatives with enhanced potency and selectivity.
Despite these promising developments, challenges remain. The compound's stability, solubility, and pharmacokinetic properties need further optimization to advance its therapeutic potential. Researchers are actively investigating formulation strategies, such as nanoparticle encapsulation, to overcome these limitations.
In conclusion, 2-Naphthalenecarbonitrile, 1-chloro- (CAS: 52449-78-2) represents a compound of significant interest in chemical and pharmaceutical research. Its dual role as a synthetic intermediate and a bioactive molecule underscores its versatility. Continued research efforts are expected to unlock new applications and improve its efficacy, making it a valuable asset in the fight against diseases and drug resistance.
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